Suberic acid
Overview
Description
Suberic acid, also known as octanedioic acid, is a dicarboxylic acid with the chemical formula C₈H₁₄O₄. It is a colorless crystalline solid that is used in various industrial applications, including drug synthesis and plastics manufacture. The name “suberic” is derived from the Latin word “suber,” which means cork, as the compound was originally obtained from cork .
Mechanism of Action
Target of Action
Suberic acid, also known as octanedioic acid, is a dicarboxylic acid . It has been found to target the olfactory receptor OR10A3 . This receptor plays a crucial role in the detection of specific scents and is involved in various physiological processes .
Mode of Action
This compound interacts with its target, the olfactory receptor OR10A3, to promote collagen synthesis in ultraviolet B (UVB)-irradiated human dermal fibroblasts . This interaction helps to ameliorate UVB-induced decreases in collagen production , thereby playing a protective role against UVB radiation damage.
Biochemical Pathways
This compound is involved in the cAMP-Akt pathway . This pathway is crucial for various cellular processes, including cell growth, proliferation, differentiation, and survival . This compound’s activation of OR10A3 leads to an increase in collagen synthesis via this pathway . Additionally, this compound is a metabolic breakdown product derived from oleic acid .
Pharmacokinetics
It is known that this compound is present in the urine of patients with fatty acid oxidation disorders
Result of Action
The primary result of this compound’s action is the increased synthesis of collagen in UVB-irradiated human dermal fibroblasts . This leads to an amelioration of UVB-induced decreases in collagen production , which can help protect the skin from UVB radiation damage.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, UVB radiation can induce decreases in collagen production in dermal fibroblasts . This compound can counteract this effect by promoting collagen synthesis . .
Biochemical Analysis
Biochemical Properties
Suberic acid is involved in biochemical reactions, particularly in the context of fatty acid oxidation disorders . It is a metabolic breakdown product derived from oleic acid
Cellular Effects
This compound has been found to promote collagen synthesis in UVB-irradiated dermal fibroblasts via the cAMP-Akt pathway . This suggests that this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
It has been suggested that this compound can activate OR10A3, a specific olfactory receptor, which subsequently stimulates collagen synthesis via the downstream cAMP-Akt pathway .
Metabolic Pathways
This compound is a metabolic breakdown product derived from oleic acid . It is present in the urine of patients with fatty acid oxidation disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
Suberic acid can be synthesized through the oxidation of cyclooctene using perrhenate-containing composite ionic liquids as green catalysts. This method involves the use of hydrogen peroxide as an oxidant, which is considered environmentally friendly . Another method involves the mechanochemical processing of betulin with this compound in the presence of small amounts of organic solvents such as ethanol, acetone, ethyl acetate, chloroform, toluene, and dioxane .
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of castor oil, cyclic diols, or ketones in the presence of nitric acid as an oxidant. due to environmental concerns, alternative methods using aqueous hydrogen peroxide are being explored .
Chemical Reactions Analysis
Types of Reactions
Suberic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a Bronsted acid, capable of donating a proton to a Bronsted base .
Common Reagents and Conditions
Reduction: this compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Major Products Formed
Oxidation: The oxidation of cyclooctene leads to the formation of this compound.
Reduction: Reduction of this compound yields octanediol.
Substitution: Esterification of this compound with methanol produces dimethyl suberate.
Scientific Research Applications
Suberic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Suberic acid is similar to other dicarboxylic acids such as azelaic acid, sebacic acid, and adipic acid. it has unique properties that distinguish it from these compounds:
Sebacic Acid: Sebacic acid (C₁₀H₁₈O₄) has a longer carbon chain and is used in the production of nylon and other polymers.
Adipic Acid: Adipic acid (C₆H₁₀O₄) has a shorter carbon chain and is widely used in the production of nylon-6,6.
This compound’s unique chain length and functional properties make it valuable in specific industrial and research applications.
Properties
IUPAC Name |
octanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFQFVWCELRYAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021644 | |
Record name | Octanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid | |
Record name | Octanedioic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Suberic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
345.50 °C. @ 760.00 mm Hg | |
Record name | Suberic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
11.9 mg/mL | |
Record name | Suberic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
505-48-6, 68937-72-4 | |
Record name | Suberic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Suberic acid | |
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Record name | Carboxylic acids, di-, C4-11 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937724 | |
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Record name | Octanedioic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53777 | |
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Record name | Octanedioic acid | |
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Record name | Octanedioic acid | |
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Record name | Octanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021644 | |
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Record name | Suberic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.283 | |
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Record name | Carboxylic acids, di-, C4-11 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.420 | |
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Record name | SUBERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | Suberic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
144 °C | |
Record name | Suberic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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